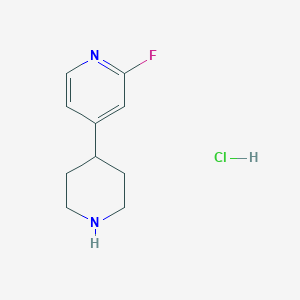

2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1137949-71-3 |

|---|---|

Molecular Formula |

C10H14ClFN2 |

Molecular Weight |

216.68 g/mol |

IUPAC Name |

2-fluoro-4-piperidin-4-ylpyridine;hydrochloride |

InChI |

InChI=1S/C10H13FN2.ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H |

InChI Key |

RTQJKJFOASDTBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=NC=C2)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride for Researchers and Drug Development Professionals

An authoritative guide for scientists, this document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride. Through a detailed exploration of its characteristics, this guide serves as an essential resource for researchers in medicinal chemistry and drug discovery.

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The pyridine and piperidine moieties are also privileged structures in medicinal chemistry, appearing in a vast array of approved drugs.[1][2] The convergence of these three structural motifs in 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride presents a compound of significant interest for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[3][4] This technical guide provides a comprehensive analysis of the dihydrochloride salt, the most extensively characterized form of this compound, to facilitate its application in research and development.

Compound Identification and Physicochemical Properties

2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride is a heterocyclic compound that exists as a stable, crystalline solid under standard conditions. The presence of two basic nitrogen atoms, one in the pyridine ring and one in the piperidine ring, allows for the formation of the dihydrochloride salt, which generally enhances aqueous solubility and stability.

| Property | Value | Source(s) |

| Chemical Name | 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride | [5] |

| CAS Number | 2256060-34-9 | [5] |

| Molecular Formula | C₁₀H₁₅Cl₂FN₂ | [5] |

| Molecular Weight | 253.14 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | ≥98% | [5] |

| Melting Point | 258 - 261 °C (for the related 2-(piperidin-4-yl)pyridine dihydrochloride) | [6] |

| Solubility | Miscible with water. Soluble in organic solvents like ethanol and dimethyl sulfoxide. | [3][7] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

dot graph "2-Fluoro-4-(piperidin-4-yl)pyridine_Dihydrochloride" { layout=neato; node [shape=plaintext]; edge [style=invis];

} "Chemical structure of 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride"

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons on the 2-fluoropyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and piperidinyl substituents. The protons on the piperidine ring will resonate in the upfield region (typically δ 1.5-3.5 ppm). The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature of fluorinated organic compounds.[10] The chemical shifts of the pyridine carbons will be in the aromatic region (δ 120-160 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:

-

N-H stretching: Broad bands in the region of 2400-2800 cm⁻¹ are characteristic of the N-H⁺ stretch in amine hydrochlorides.

-

C-F stretching: A strong absorption band in the region of 1200-1000 cm⁻¹ will be indicative of the C-F bond.

-

Aromatic C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region will correspond to the vibrations of the pyridine ring.

-

C-H stretching: Aliphatic and aromatic C-H stretching vibrations will be observed around 3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₁₀H₁₃FN₂), which is 180.11. The fragmentation pattern would likely involve the loss of the piperidine or pyridine ring, providing further structural confirmation.

Synthesis and Chemical Reactivity

The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine typically involves a multi-step sequence. A representative synthetic approach is outlined below.

Synthesis of the Free Base

A common strategy for the synthesis of the free base, 2-Fluoro-4-(piperidin-4-yl)pyridine, involves the coupling of a suitable 4-substituted-2-fluoropyridine with a protected piperidine derivative. For instance, a Negishi or Suzuki coupling reaction can be employed to form the C-C bond between the pyridine and piperidine rings. This is typically followed by the reduction of any double bonds in the piperidine ring via hydrogenation, and subsequent deprotection of the nitrogen atom.[11]

Experimental Protocol: Illustrative Synthesis of the N-Boc protected intermediate

-

To a solution of a suitable 4-substituted-2-fluoropyridine (1.0 eq) in an appropriate solvent (e.g., THF, dioxane), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).

-

Add a solution of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-Boc protected tetrahydropyridine intermediate.

-

Dissolve the intermediate in a suitable solvent (e.g., methanol, ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere until the reduction is complete.

-

Filter the catalyst and concentrate the filtrate to obtain the N-Boc protected 2-Fluoro-4-(piperidin-4-yl)pyridine.

Formation of the Dihydrochloride Salt

The dihydrochloride salt is typically prepared by treating a solution of the free base with two equivalents of hydrochloric acid.

Experimental Protocol: Salt Formation

-

Dissolve the purified 2-Fluoro-4-(piperidin-4-yl)pyridine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of hydrochloric acid (2.0 equivalents) in the same or a compatible solvent.

-

Stir the mixture at room temperature to allow for the precipitation of the dihydrochloride salt.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride.

Applications in Research and Drug Discovery

The 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold is a valuable building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system. The fluorinated pyridine moiety can enhance metabolic stability and binding affinity, while the piperidine group provides a key interaction point and can be further functionalized.

Derivatives of this scaffold have been investigated for a range of biological activities, including:

-

CNS Disorders: The ability of the piperidine and fluoropyridine motifs to interact with various receptors and transporters in the brain makes this scaffold a promising starting point for the development of treatments for neurological and psychiatric conditions.[3]

-

Enzyme Inhibition: The structural features of this compound make it a candidate for the design of inhibitors for various enzymes implicated in disease.

-

Receptor Modulation: As a versatile scaffold, it can be elaborated to generate ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs) and ion channels.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine and a piperidine ring offers a compelling starting point for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This technical guide provides a foundational understanding of its physicochemical properties, synthesis, and potential applications, empowering researchers to leverage this promising scaffold in their quest for new medicines.

References

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

PubChem. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

PubChem. 4-(Piperidin-4-yl)pyridine dihydrochloride. [Link]

-

Applied Chemical Engineering. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

ResearchGate. (2025). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]

-

PubMed. (2017). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. [Link]

-

Applied Chemical Engineering. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

PubChemLite. 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride (C10H13FN2). [Link]

-

PubChemLite. 2-(difluoromethyl)-4-(piperidin-4-yl)pyridine dihydrochloride. [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

PubChem. 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine. [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

-

Chemistry Stack Exchange. (2022). Solubility of pyridine and pyrrole in water. [Link]

-

ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]

Sources

- 1. 4-(Piperidin-4-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 22100875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-(piperidin-4-yl)pyridine dihydrochloride | 143924-45-2 [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pharmacophoric Potential: Mechanism of Action of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS 2256060-34-9) is not deployed as a standalone therapeutic agent; rather, it is a highly privileged, dual-action pharmacophoric building block[1]. When incorporated into active pharmaceutical ingredients (APIs)—such as G-protein coupled receptor (GPCR) ligands or kinase inhibitors—this motif dictates both the pharmacodynamics (target engagement) and pharmacokinetics (metabolic stability) of the resulting drug.

This technical whitepaper deconstructs the structural "mechanism of action" of this critical intermediate, detailing the physicochemical causality behind its design, its target binding logic, and the self-validating experimental workflows required to harness its potential in drug discovery.

Part 1: The Physicochemical Mechanism of Action

The strategic value of the 2-fluoro-4-(piperidin-4-yl)pyridine motif lies in the synergistic combination of its three structural components: the sp3-rich piperidine, the electron-deficient fluoropyridine, and its hydrochloride salt formulation.

The Piperidine Vector: Electrostatic Anchoring

To escape the "flatland" of traditional planar aromatic inhibitors, the piperidine ring introduces critical sp3-hybridized spatial geometry (

The 2-Fluoropyridine Shield: Metabolic and Electronic Modulation

Unsubstituted pyridines are notorious for their metabolic liabilities, specifically their susceptibility to oxidation by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO) at the electron-rich ortho positions. Fluorination at the 2-position fundamentally alters the molecule's electronic landscape[4][5]:

-

Metabolic Shielding: The highly electronegative fluorine atom withdraws electron density from the ring, lowering the HOMO energy and sterically blocking oxidative attack, thereby extending the in vivo half-life of the parent drug[5].

-

pKa Modulation: The fluorine atom drastically lowers the pKa of the pyridine nitrogen (from ~5.2 down to ~ -0.4). This renders the pyridine nitrogen neutral at physiological pH, reducing non-specific basicity-driven toxicity while allowing it to act as a weak, highly directional hydrogen-bond acceptor in kinase hinge regions[4].

The Hydrochloride Salt: Solvation Thermodynamics

Supplied as a hydrochloride (or dihydrochloride) salt, the compound overcomes the poor aqueous solubility typical of lipophilic free bases[1]. The ionic lattice of the HCl salt lowers the thermodynamic barrier to solvation, preventing compound aggregation during in vitro biochemical assays and ensuring accurate dosing in early-stage formulation.

Part 2: Quantitative Pharmacophoric Impact

The table below summarizes the physicochemical and biological impact of integrating this specific motif compared to its isolated baseline structures.

| Structural Motif | Primary Function | Est. pKa | Metabolic Liability | Target Interaction Mechanism |

| Pyridine | H-bond acceptor | ~5.2 | High (CYP/AO oxidation) | Pi-stacking, moderate H-bonding |

| 2-Fluoropyridine | Metabolic shield | ~ -0.4 | Low (Electronic block) | Weak H-bond, hydrophobic packing |

| Piperidine | Electrostatic anchor | ~9.5 | Moderate (N-dealkylation) | Salt bridge (Asp/Glu residues) |

| 2-Fluoro-4-(piperidin-4-yl)pyridine | Dual-action pharmacophore | ~9.5 (amine) | Very Low | Salt bridge + Metabolic Shielding |

Part 3: Target Engagement Logic

When an API containing this motif enters a binding pocket (e.g., the orthosteric site of a Sigma-1 receptor or a kinase), it executes a precise sequence of molecular interactions. The diagram below illustrates the logical flow of these pharmacophoric mechanisms.

Fig 1: Pharmacophoric mechanism of the 2-fluoro-4-(piperidin-4-yl)pyridine motif in target binding.

Part 4: Experimental Methodologies & Self-Validating Protocols

To effectively utilize this building block, researchers must employ rigorous, self-validating experimental designs. Below are the standard protocols for incorporating the motif and validating its mechanistic effects.

Protocol 1: Late-Stage Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Covalently link the secondary amine of the piperidine to an aryl halide core of a lead scaffold. Causality: Because the compound is supplied as a hydrochloride salt, it must be neutralized in situ. A strong base is required. We utilize a Palladium-catalyzed approach (Pd2(dba)3 / XPhos) because the fluoropyridine ring is highly deactivated; standard Nucleophilic Aromatic Substitution (SNAr) would require excessively harsh conditions that could degrade the lead scaffold.

Step-by-Step Workflow:

-

Preparation: In a glovebox, charge a Schlenk flask with the aryl halide lead scaffold (1.0 eq), this compound (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (3.0 eq).

-

Solvation: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

-

Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

-

Self-Validating Control: Run a parallel reaction omitting the Pd2(dba)3 catalyst.

-

Validation Logic: If product forms in the control, the reaction is proceeding via uncatalyzed SNAr, indicating the aryl halide is highly activated. If no product forms in the control, the cross-coupling is strictly Pd-dependent, confirming the structural integrity of the catalytic cycle.

-

-

Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC. Confirm the exact mass shift (loss of HCl and halogen) via LC-MS.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Objective: Quantify the binding affinity (

Step-by-Step Workflow:

-

Immobilization: Immobilize the target protein (e.g., a purified GPCR or Kinase domain) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a density of ~3000 RU is achieved.

-

Reference Channel Setup (Crucial): Activate and deactivate an adjacent flow cell without adding protein.

-

Validation Logic: Highly basic piperidines can exhibit non-specific binding to the dextran matrix. Subtracting the signal of this blank reference channel from the active channel isolates the true specific binding response.

-

-

Analyte Injection: Flow the synthesized API over both channels at varying concentrations (from 0.1 nM to 1000 nM) in HBS-EP+ buffer at a flow rate of 30 µL/min.

-

Positive Control Validation: Inject a known, high-affinity reference ligand at the beginning and end of the SPR run.

-

Validation Logic: If the response units (RU) of the positive control drop by >10% at the end of the run, the immobilized protein is denaturing over time, and the kinetic data for the test API must be discarded.

-

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

References

-

ACS Publications. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". Journal of Medicinal Chemistry.[Link]

-

PMC. "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites". Drug Metabolism and Disposition.[Link]

-

PMC. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds". RSC Medicinal Chemistry.[Link]

-

ResearchGate. "The salt bridge in ligand-protein complexes - systematic theoretical and statistical investigations".[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Utility and Target Profiling of the 2-Fluoro-4-(piperidin-4-yl)pyridine Scaffold

Executive Summary

In modern drug discovery, the identification of versatile, drug-like building blocks is critical for accelerating hit-to-lead and lead optimization workflows. 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (and its dihydrochloride variant) is a highly privileged, bifunctional pharmacophore scaffold. Rather than acting as a standalone therapeutic, this compound is strategically functionalized by medicinal chemists to target two major protein classes: Aminergic G Protein-Coupled Receptors (GPCRs) and Protein Kinases .

This technical guide dissects the physicochemical rationale behind this specific molecular architecture, explores its primary therapeutic targets, and provides field-proven, self-validating experimental protocols for target profiling.

Structural & Physicochemical Rationale

The strategic design of the 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold relies on three distinct structural pillars, each engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

-

The Piperidine Ring (Basic Amine): With a pKa typically ranging from 9.5 to 10.0, the secondary amine of the piperidine ring is protonated at physiological pH. This positive charge is an absolute requirement for anchoring the molecule within the acidic binding pockets of various neuroreceptors.

-

The Pyridine Core (Aromatic Acceptor): The pyridine nitrogen serves as a highly directional hydrogen bond acceptor, crucial for interacting with the backbone amides of kinase hinge regions[1].

-

The Fluorine Atom (Electronic & Metabolic Modulator): The incorporation of fluorine at the 2-position of the pyridine ring is not arbitrary. Fluorine is the most electronegative element, and its strategic placement exerts a strong inductive effect that lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity significantly improves membrane permeability and oral bioavailability[2]. Furthermore, the carbon-fluorine bond blocks cytochrome P450 (CYP)-mediated oxidation at the highly susceptible ortho position, thereby enhancing the metabolic half-life of the resulting drug candidate[2].

Primary Therapeutic Target Classes

When functionalized (e.g., via N-alkylation or acylation of the piperidine, or cross-coupling at the pyridine), this scaffold demonstrates high affinity for two primary target classes.

Target Class A: Aminergic GPCRs (CNS & Metabolic Disorders)

The piperidine moiety is a classic pharmacophore for aminergic GPCRs, including Serotonin (5-HT), Dopamine (D2/D3), and Histamine (H3) receptors. Mechanistically, the protonated nitrogen of the piperidine forms a critical electrostatic salt-bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the receptor[3]. The fluoropyridine tail extends into the hydrophobic orthosteric pocket, where it engages in

Target Class B: Protein Kinases (Oncology & Immunology)

In kinase inhibitor design, the 2-fluoropyridine motif acts as a highly effective "hinge-binding" fragment. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., in PI3K or CDK4/6)[1]. The adjacent fluorine atom modulates the electron density of the pyridine ring, optimizing the geometry of this hydrogen bond while simultaneously filling a small, lipophilic pocket to prevent off-target binding to structurally similar kinases[5]. The piperidine ring is typically oriented toward the solvent-exposed region, improving the aqueous solubility of the inhibitor.

Fig 1: Hit-to-lead workflow for 2-Fluoro-4-(piperidin-4-yl)pyridine derivatives.

Experimental Workflows & Protocols

To validate the efficacy of derivatives synthesized from this scaffold, rigorous, self-validating biochemical assays are required. The following protocols emphasize causality and internal quality control.

Protocol 1: GPCR Radioligand Binding & Functional cAMP Assay

Purpose: To determine the binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing the human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Rationale: Protease inhibitors prevent receptor degradation, ensuring a stable

(total receptor density). -

Radioligand Displacement: Incubate 10 µg of membrane protein with 1 nM [³H]-N-alpha-methylhistamine and varying concentrations of the test compound (10 pM to 10 µM) in a 96-well plate for 60 minutes at 25°C.

-

Separation & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Rationale: Cold buffer traps the receptor-ligand complex in its equilibrium state while washing away unbound radioligand.

-

Detection: Add scintillation cocktail and read radioactivity (CPM). Calculate

using non-linear regression and convert to -

Functional Validation (cAMP): Use a FRET-based cAMP accumulation assay. Treat cells with Forskolin (to stimulate baseline cAMP) and the test compound. A true antagonist will reverse the agonist-induced inhibition of cAMP production.

-

Self-Validation Check: Ensure the assay Z'-factor is >0.6 using a known reference antagonist (e.g., Ciproxifan) as a positive control.

Fig 2: GPCR-cAMP signaling cascade modulated by scaffold-derived antagonists.

Protocol 2: Kinase TR-FRET Activity Assay

Purpose: To evaluate the ATP-competitive inhibition of target kinases (e.g., PI3K or CDK4) by fluoropyridine derivatives.

Step-by-Step Methodology:

-

Enzyme Reaction: In a 384-well plate, combine the purified recombinant kinase, a biotinylated peptide substrate, and the test compound in kinase assay buffer (containing MgCl₂, DTT, and 0.01% Tween-20). Rationale: Tween-20 prevents the hydrophobic fluoropyridine compounds from aggregating and forming false-positive colloidal inhibitors.

-

ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent

for the specific kinase. Incubate for 60 minutes at room temperature. -

Detection Reagents: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

-

TR-FRET Readout: Excite the plate at 340 nm and measure emission at 615 nm and 665 nm. Rationale: Time-Resolved FRET (TR-FRET) is strictly required here because fluorinated pyridine derivatives often exhibit intrinsic auto-fluorescence. The time-delay in TR-FRET eliminates this background interference, ensuring trustworthy data.

-

Self-Validation Check: Run a no-enzyme negative control and a no-inhibitor positive control to establish the 0% and 100% activity baselines.

Data Presentation

Table 1: Physicochemical Properties of the Base Scaffold

Note: Properties represent the free base form of 2-Fluoro-4-(piperidin-4-yl)pyridine.

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 180.22 g/mol | Highly efficient fragment size (Rule of 3 compliant), allowing room for functionalization. |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | Excellent for CNS penetration (optimal TPSA for blood-brain barrier crossing is <90 Ų). |

| Hydrogen Bond Donors / Acceptors | 1 / 2 | Ideal for forming specific anchor points (Asp3.32 in GPCRs, hinge region in kinases). |

| cLogP (estimated) | ~1.8 | Balanced lipophilicity, ensuring both aqueous solubility and membrane permeability. |

Table 2: Target Class Profiling Comparison (Representative Derivative Data)

Note: Data represents expected pharmacological profiles for optimized derivatives based on this scaffold.

| Target Class | Primary Interaction Mechanism | Typical Assay Readout | Expected Optimized Potency ( | Primary Challenge Addressed by Scaffold |

| Aminergic GPCRs | Piperidine N⁺ salt bridge with Asp3.32 | Radioligand Binding / cAMP FRET | 1.0 nM – 50 nM | Fluorine increases lipophilicity for CNS penetrance. |

| Protein Kinases | Pyridine N hydrogen bond to hinge backbone | TR-FRET / ADP-Glo | 5.0 nM – 100 nM | Fluorine modulates pKa to optimize hinge binding strength. |

References

-

Fluorine in medicinal chemistry Chemical Society Reviews[Link][2]

-

Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction PubMed Central (PMC)[Link][3]

-

Structural determinants of the alpha2 adrenoceptor subtype selectivity PubMed Central (PMC)[Link][4]

-

Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif PubMed Central (PMC)[Link][5]

-

Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts PUBDB (DESY)[Link][1]

Sources

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Molecular dynamics of the histamine H3 membrane receptor reveals different mechanisms of GPCR signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural determinants of the alpha2 adrenoceptor subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Convergence of Structural Biology and Cheminformatics

The Cheminformatics and Structural Significance of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride: A Technical Guide

In modern drug discovery, the transition from a conceptual pharmacophore to a machine-readable data point is critical for high-throughput screening and intellectual property mapping. The molecule This compound serves as a prime example of a highly optimized synthetic building block. To effectively catalogue, search, and integrate this molecule into global databases (such as PubChem or ChEMBL), researchers rely on standardized cryptographic identifiers—specifically, the IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey.

This whitepaper deconstructs the structural causality of this specific scaffold, details the self-validating protocols required for its synthesis, and outlines the computational workflow used to generate its standardized InChIKey.

Part 1: Pharmacophore Deconstruction & Causality

The architectural design of 2-fluoro-4-(piperidin-4-yl)pyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

-

The Fluorine Atom (Position 2): As demonstrated in foundational medicinal chemistry studies,. Placing fluorine at the 2-position of the pyridine ring inductively lowers the pKa of the adjacent pyridine nitrogen, which can optimize oral bioavailability by preventing excessive protonation in the gut. Furthermore, the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the electron-rich ortho position, thereby increasing the molecule's in vivo half-life.

-

The Pyridine Ring (Core Scaffold): Acts as a rigid, flat spacer and a frequent hinge-binding motif in kinase inhibitors, capable of engaging in critical

stacking interactions within target protein pockets. -

The Piperidine Ring (Position 4): Provides a basic secondary amine that enhances aqueous solubility. It acts as a versatile vector for further synthetic elaboration (e.g., amide coupling, reductive amination).

-

The Hydrochloride Salt: The free base of this compound is prone to atmospheric oxidation and can be difficult to handle. Converting it to the mono-hydrochloride salt ensures crystalline stability, enhances aqueous solubility, and standardizes the stoichiometric handling of the compound during automated dispensing.

Pharmacophore deconstruction of the 2-fluoro-4-(piperidin-4-yl)pyridine scaffold.

Part 2: Cheminformatics Identity and InChIKey Generation

While SMILES strings provide a topological map of a molecule, they are not strictly unique; a single molecule can be represented by multiple valid SMILES strings depending on the starting atom. To resolve this, the IUPAC standard[1]. The InChIKey is a fixed-length cryptographic hash that eliminates search engine parsing errors caused by the special characters used in standard InChI strings[1].

Quantitative Data & Cheminformatics Profile

| Property | Value | Computational Rationale / Significance |

| Chemical Name | This compound | Standardized IUPAC nomenclature for cataloging. |

| Molecular Formula | C10H14ClFN2 | Accounts for the mono-hydrochloride salt stoichiometry. |

| Molecular Weight | 216.68 g/mol | Highly compliant with Lipinski’s Rule of 5 for oral bioavailability. |

| Canonical SMILES | Cl.Fc1cc(C2CCNCC2)ccn1 | Machine-readable topological representation for database queries. |

| Hydrogen Bond Donors | 2 (Piperidine NH2⁺) | Facilitates critical hydrogen-bonding interactions within target pockets. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Fluorine) | Modulates binding affinity and aqueous solubility. |

Part 3: Experimental Workflows (Self-Validating Systems)

Protocol 1: Synthesis and Hydrochloride Salt Formation

This protocol utilizes a self-validating protection/deprotection strategy to ensure absolute regioselectivity and high purity.

-

Cross-Coupling: React 4-bromo-2-fluoropyridine with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester using a Palladium catalyst (e.g., Pd(dppf)Cl₂) in a basic aqueous/organic biphasic system (e.g., K₂CO₃ in dioxane/water) at 90°C.

-

Causality: The Suzuki-Miyaura coupling selectively forms the C-C bond at the 4-position, while the Boc group prevents catalyst poisoning by the secondary amine.

-

-

Alkene Reduction: Subject the resulting intermediate to catalytic hydrogenation using Pd/C under an H₂ atmosphere (1 atm) in methanol.

-

Causality: Reduces the tetrahydropyridine double bond to yield the saturated piperidine ring. Careful monitoring prevents undesired hydrodefluorination of the pyridine ring.

-

-

Deprotection & Salt Formation: Treat the N-Boc protected intermediate with a 4M solution of anhydrous HCl in dioxane at room temperature.

-

Causality: The highly acidic environment cleaves the Boc protecting group, releasing gaseous isobutylene and CO₂, while simultaneously protonating the basic piperidine nitrogen to precipitate the target compound as a highly pure hydrochloride salt.

-

-

Isolation: Filter the resulting suspension, wash with cold diethyl ether, and dry under high vacuum.

-

Causality: Ether removes residual non-polar organic impurities and dioxane, ensuring a self-validating high-purity yield suitable for biological assays.

-

Protocol 2: Computational Validation and InChIKey Generation

To index the synthesized compound, the following algorithmic workflow is executed using an open-source cheminformatics toolkit (e.g., RDKit).

-

Structural Input: Input the canonical SMILES (Cl.Fc1cc(C2CCNCC2)ccn1) into the cheminformatics pipeline.

-

Normalization: Execute the structure normalization module to neutralize charges and standardize tautomeric states.

-

Causality: Ensures that variations in user drawing conventions (e.g., dative bonds vs. charged nitrogens) do not alter the final identifier.

-

-

Standard InChI Generation: Process the normalized structure through the IUPAC InChI API to generate the layered InChI string.

-

Causality: The algorithm creates a unique, hierarchical representation of connectivity, stereochemistry, and isotopic composition[1].

-

-

Cryptographic Hashing: Apply the SHA-256 hashing algorithm to the Standard InChI string to output the 27-character InChIKey.

-

Causality: Compresses the variable-length InChI into a fixed-length format (e.g., XXXXXXXXXXXXXX-YYYYYYYYFV-N), rendering it search-engine friendly[1].

-

Computational workflow for generating the InChIKey from a 2D chemical structure.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

-

Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics.[Link]

Sources

Technical Deep Dive: Structural Encoding and Handling of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride

Topic: SMILES notation for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

In medicinal chemistry, the 2-fluoro-4-(piperidin-4-yl)pyridine scaffold represents a critical pharmacophore, often serving as a key intermediate in the synthesis of PARP inhibitors and 5-HT receptor modulators.[1] Its structural duality—combining an electron-deficient fluoropyridine with a basic piperidine moiety—creates specific challenges in cheminformatics representation and bench-side handling.[1] This guide provides a definitive analysis of its SMILES notation, synthesis logic, and salt-form characteristics, offering a self-validating protocol for researchers.[1]

Part 1: Structural Informatics & SMILES Derivation[1][2]

The precision of chemical database querying relies on accurate SMILES (Simplified Molecular Input Line Entry System) generation. For this compound, the notation must account for the aromatic core, the specific regiochemistry of the fluorine substituent, and the ionic nature of the salt.[1]

The Canonical SMILES

The canonical string representing the hydrochloride salt is:

FC1=NC=CC(C2CCNCC2)=C1.Cl

Structural Parsing Logic

To validate this string, we deconstruct it into its functional components using a graph-based logic.[1] This ensures that the string corresponds exactly to the physical molecule and not a constitutional isomer (e.g., the 3-fluoro or 2-piperidyl variants).[1]

Figure 1: Logical decomposition of the SMILES string.[1] The notation explicitly defines the connectivity of the piperidine ring at the pyridine's C4 position, preventing ambiguity with linked-nitrogen isomers.[1]

Identifiers for Interoperability

-

Molecular Formula:

(Mono-HCl) or

Part 2: Chemical Architecture & Properties[1]

Understanding the basicity of the nitrogen atoms is prerequisite to successful synthesis and handling.[1]

pKa and Protonation Sites

The molecule contains two nitrogen centers with vastly different electronic environments:[1]

-

Piperidine Nitrogen (

): A secondary amine with a pKa of ~10–11. This is the primary site of protonation.[1] -

Pyridine Nitrogen (

): The presence of the highly electronegative Fluorine atom at the ortho-position (C2) exerts a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the basicity of the pyridine nitrogen (pKa < 2.0), making it unlikely to protonate in aqueous solutions unless in the presence of superacids.

Implication: In standard physiological buffers or mono-stoichiometric acid additions, the molecule exists as a mono-cation protonated exclusively at the piperidine ring.[1]

Solubility Profile

| Solvent | Solubility (HCl Salt) | Handling Note |

| Water | High (>50 mg/mL) | Ideal for aqueous workups.[1] |

| Methanol/Ethanol | Moderate | Good for recrystallization. |

| DCM/Chloroform | Low | Salt precipitates; free base is soluble. |

| DMSO | High | Standard solvent for bioassays. |

Part 3: Synthesis & Salt Formation Protocol[1]

This protocol outlines the synthesis via Suzuki-Miyaura coupling, chosen for its modularity and tolerance of the fluoropyridine moiety.[1]

Reaction Scheme

The synthesis couples a 4-halopyridine with a protected piperidine boronate, followed by deprotection and salt formation.[1]

Figure 2: Synthetic pathway utilizing orthogonal protection groups to preserve the piperidine amine until the final salt formation step.[1]

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Coupling

-

Charge: In a reaction vial, combine 2-fluoro-4-iodopyridine (1.0 equiv), N-Boc-4-pinacolboranylpiperidine (1.1 equiv), and

(3.0 equiv). -

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

-

Catalyst: Add

(0.05 equiv) under nitrogen atmosphere. -

Reflux: Heat to 90°C for 4 hours. Monitor by LC-MS for the Boc-protected intermediate (

).[1] -

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection and Hydrochloride Salt Formation Critical Mechanism:[1] Using anhydrous HCl in dioxane achieves two goals simultaneously: cleavage of the acid-labile Boc group and precipitation of the hydrochloride salt.[1]

-

Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of dry DCM or Methanol.

-

Acidolysis: Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Isolation: The product will precipitate as a white to off-white solid.[1]

-

Filtration: Filter the solid under inert atmosphere (hygroscopic risk). Wash with diethyl ether to remove excess HCl and dioxane.

-

Drying: Dry under high vacuum at 40°C for 12 hours.

Part 4: Quality Control & Validation

To ensure the integrity of the salt form, the following validation steps are required.

Proton NMR ( NMR) in DMSO-

-

Diagnostic Signal 1: A broad singlet at

8.5–9.5 ppm corresponding to the piperidinium protons ( -

Diagnostic Signal 2: The pyridine protons.[2] The H3 proton (adjacent to F and the piperidine ring) will appear as a doublet of doublets due to coupling with the Fluorine atom (

) and the H5 proton.[1]

Chloride Content Titration

To distinguish between the mono-HCl and di-HCl forms (since the pyridine N is weakly basic), perform an argentometric titration.[1]

-

Method: Dissolve 20 mg of product in water. Titrate with 0.01 M

using a chromate indicator (Mohr’s method) or potentiometric endpoint. -

Target:

References

-

PubChem. 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link](Note: While close in structure, this reference illustrates the naming conventions and property data for the isomeric family).[1]

-

Laufer, S. & Koch, P. (2008). Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Organic & Biomolecular Chemistry.[3][4][5] Available at: [Link](Reference for Suzuki coupling conditions on 2-fluoro-4-substituted pyridines).

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Available at: [Link](Context on fluorinated pyridine/piperidine handling).

Sources

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 2. 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride | C10H14ClFN2 | CID 71014370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Navigating the Unseen: A Technical Guide to the Safety and Toxicity of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the available safety and toxicity data for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS 874819-39-3) and its dihydrochloride salt (CAS 2256060-34-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to provide a robust framework for safe handling and risk assessment. The information herein is intended to empower researchers to make informed decisions and implement appropriate safety protocols.

A Note on Scientific Integrity: The toxicological properties of a novel compound cannot be fully predicted. The data presented is extrapolated from analogous structures and should be used as a conservative guide. It is imperative to handle this compound with the assumption that it may possess hazards similar to or greater than its constituent parts and related molecules.

Hazard Identification and Classification: A Composite Profile

Given the lack of specific GHS classification for this compound, a composite hazard profile has been developed based on the known hazards of 2-fluoropyridine, pyridine hydrochloride, and piperidine derivatives.

Anticipated GHS Classification

The following table summarizes the anticipated GHS classification based on available data for structurally similar compounds.

| Hazard Class | Hazard Category | Anticipated Hazard Statement(s) | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] | Based on data for pyridine hydrochloride and other piperidinyl compounds. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] | Based on data for 2-fluoropyridine and pyridine hydrochloride. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4] | Based on data for 2-fluoropyridine, pyridine hydrochloride, and 4,4-difluoropiperidine hydrochloride. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][3] | Based on data for 2-fluoropyridine and other heterocyclic compounds. |

Pictograms:

Signal Word: Warning

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | Precautionary Statement(s) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective eye protection/face protection.[2] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[4][5] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Profile: An Inferential Analysis

Direct toxicological data for this compound is not publicly available. The following profile is inferred from the known toxicology of its core structures: pyridine and piperidine.

Acute Toxicity

The acute toxicity of this compound is likely to be driven by both the pyridine and piperidine moieties. Pyridine itself is harmful if swallowed, with an oral LD50 in rats of 891 mg/kg.[6] Piperidine also exhibits moderate acute oral toxicity, with LD50 values in rats ranging from 133 to 740 mg/kg bw.

| Route of Exposure | Endpoint | Species | Value | Reference Compound(s) |

| Oral | LD50 | Rat | 133 - 891 mg/kg | Pyridine, Piperidine[6] |

| Dermal | LD50 | Rabbit | ~275 mg/kg bw | Piperidine |

| Inhalation | LC50 | Rat | >2000 ppm (4 hours) | Piperidine |

Irritation and Sensitization

-

Skin Irritation: Both 2-fluoropyridine and pyridine hydrochloride are classified as skin irritants.[1][3] Therefore, it is highly probable that this compound will cause skin irritation upon contact.

-

Eye Irritation: Serious eye irritation is a known hazard for 2-fluoropyridine, pyridine hydrochloride, and 4,4-difluoropiperidine hydrochloride.[1][3] Direct contact with the eyes is likely to cause significant irritation or damage.

-

Respiratory Irritation: 2-Fluoropyridine is known to cause respiratory irritation.[3] Inhalation of the dust or aerosol of the target compound may lead to irritation of the respiratory tract.

-

Sensitization: There is no specific data to suggest that this compound is a skin or respiratory sensitizer. However, as with any novel chemical, the potential for sensitization should not be entirely dismissed.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available for this compound regarding these long-term effects. The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[7] However, the evidence for genotoxicity is considered weak.[7][8] No data was located regarding the reproductive toxicity of pyridine.[9]

Experimental Protocols: A Framework for Safe Science

Chemical Safety Risk Assessment Workflow

The following diagram outlines a systematic approach to assessing and mitigating the risks associated with handling this compound.

Caption: A stepwise workflow for chemical safety risk assessment.

Step-by-Step First Aid Measures

Immediate medical attention is advised for all routes of exposure.[4]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Handling, Storage, and Disposal: Ensuring a Safe Environment

Safe Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[2][3]

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

The dihydrochloride salt is likely to be hygroscopic; store in a desiccator if necessary.[1]

-

For long-term storage, consider refrigeration at 2-8°C.[2][10]

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

-

Do not allow the material to enter drains or waterways.

Disposal Considerations

-

Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[3]

Conclusion: A Call for Vigilance

This compound is a compound with significant potential in research and development. However, the absence of specific safety and toxicity data necessitates a cautious and informed approach to its handling. By understanding the hazards associated with its structural analogs and implementing the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Continuous vigilance and a commitment to safety are paramount when working with novel chemical entities.

References

-

Chlebek, J., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5401. [Link]

-

Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Pyridine, hydrochloride. [Link]

-

Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - Hydrogen fluoride pyridine complex. [Link]

-

Wiley-VCH. (2000). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). TOXICOLOGICAL PROFILE FOR PYRIDINE. [Link]

-

KISHIDA CHEMICAL CO.,LTD. (2023, February 1). Safety Data Sheet - Pyridine. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. [Link]

-

Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. [Link]

-

Rahman, M. M., et al. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

-

National Research Centre for the Working Environment. (n.d.). Pyridine. [Link]

-

National Toxicology Program. (2000). Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). [Link]

-

PubChem. (n.d.). 2-(4-Fluoropiperidin-4-yl)pyridine hydrochloride. [Link]

-

National Institute for Public Health and the Environment (RIVM). (2021). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 8. rivm.nl [rivm.nl]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Synthesis and Characterization of 2-Fluoro-4-(piperidin-4-yl)pyridine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable synthetic strategies.

Strategic Overview & Mechanistic Rationale

The 4-(piperidin-4-yl)pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators due to its favorable physicochemical properties and vector geometry (). The introduction of a fluorine atom at the 2-position of the pyridine ring further modulates the pKa of the system and provides a metabolic shield against oxidation.

The Causality of Route Selection: A common pitfall in synthesizing alkyl-aryl linkages is attempting a direct Suzuki-Miyaura coupling using an sp³-hybridized alkyl boronic acid (e.g., 1-Boc-piperidine-4-boronic acid). Such intermediates are highly susceptible to β-hydride elimination following transmetallation, leading to alkene byproducts and drastically reduced yields ().

To bypass this degradation pathway, our protocol utilizes an sp²-hybridized vinyl boronate (1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester). This locks the organopalladium intermediate against β-hydride elimination, ensuring near-quantitative cross-coupling. The resulting double bond is subsequently reduced via chemoselective catalytic hydrogenation, followed by anhydrous Boc deprotection to yield the final hydrochloride salt.

Visualizing the Synthetic Workflow

Fig 1. Three-step synthetic workflow for 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride.

Quantitative Data & Reaction Parameters

Table 1: Reaction Optimization & Stoichiometry

| Step | Reactants | Catalyst / Reagents | Solvent System | Temp / Time | Expected Yield |

| 1. Cross-Coupling | 4-Bromo-2-fluoropyridine (1.0 eq)Boc-THP-Bpin (1.1 eq) | Pd(dppf)Cl₂ (0.05 eq)K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 80 °C, 12 h | 80–85% |

| 2. Hydrogenation | Intermediate 1 (1.0 eq) | 10% Pd/C (0.1 w/w)H₂ gas (1 atm) | Methanol | RT, 4 h | >95% |

| 3. Deprotection | Intermediate 2 (1.0 eq) | 4M HCl in Dioxane (5.0 eq) | Dichloromethane | RT, 2 h | 90–95% |

Table 2: Analytical Characterization Targets

| Compound | Molecular Formula | Exact Mass | Expected LC-MS [M+H]⁺ | Key ¹H NMR Indicator (CDCl₃ or D₂O) |

| Intermediate 1 | C₁₅H₁₉FN₂O₂ | 278.14 | 279.1 m/z | Alkene proton ~6.1 ppm (s, 1H) |

| Intermediate 2 | C₁₅H₂₁FN₂O₂ | 280.16 | 281.2 m/z | Disappearance of alkene proton |

| Final Product (HCl) | C₁₀H₁₄ClFN₂ | 216.08 | 181.1 m/z (free base) | Absence of Boc group (~1.4 ppm, 9H) |

Step-by-Step Experimental Protocols & Self-Validation

Every protocol below is engineered as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure chemical integrity before advancing to the next stage.

Step 1: Synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Causal Methodology: We select 4-bromo-2-fluoropyridine over the chloro-variant because the weaker C–Br bond undergoes oxidative addition with palladium significantly faster, allowing for milder reaction conditions. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation. The biphasic Dioxane/H₂O mixture is critical; the water dissolves the K₂CO₃ base, facilitating the formation of the reactive palladium-hydroxo species required for transmetallation.

-

Charge a round-bottom flask with 4-bromo-2-fluoropyridine (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).

-

Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Critical Step: Sparge the mixture with N₂ gas for 15 minutes. Oxygen must be removed to prevent the oxidation of the Pd(0) active catalyst species.

-

Add Pd(dppf)Cl₂ (0.05 eq) under a stream of N₂. Attach a reflux condenser and heat to 80 °C for 12 hours.

-

Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

-

IPC & Validation: Perform TLC (Hexanes/EtOAc 3:1) with UV visualization. The reaction is validated when the starting bromide spot completely disappears. Confirm intermediate mass via LC-MS (Target: 279.1 m/z).

Step 2: Synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperidine-1-carboxylate

Causal Methodology: The 2-fluoro substituent on the pyridine ring is susceptible to hydrodefluorination under harsh reductive conditions. By strictly limiting the hydrogen pressure to 1 atmosphere (balloon pressure) and using standard 10% Pd/C at room temperature, we achieve perfect chemoselectivity—reducing the isolated tetrahydropyridine double bond while leaving the fluoropyridine ring completely intact.

-

Dissolve Intermediate 1 in anhydrous Methanol (0.1 M concentration).

-

Carefully add 10% Pd/C (10% by weight relative to the starting material) under an inert atmosphere. (Caution: Dry Pd/C is highly pyrophoric; ensure the flask is flushed with N₂ before addition).

-

Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.

-

Stir vigorously at room temperature for 4 hours.

-

Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

-

Concentrate the filtrate under reduced pressure to afford Intermediate 2 as a white solid.

-

IPC & Validation: Analyze the crude mixture via LC-MS. The system validates itself through a precise +2.0 Da mass shift (Target: 281.2 m/z). ¹H NMR must show the complete disappearance of the vinylic proton signal at ~6.1 ppm.

Step 3: Synthesis of this compound

Causal Methodology: Deprotection of the Boc group is driven by anhydrous acidic conditions. We specifically avoid aqueous acids (like aqueous HCl or TFA) because the resulting free piperidine is highly water-soluble, making extraction tedious and yield-prohibitive. By using anhydrous HCl in 1,4-dioxane, the causality is phase-driven: as the Boc group is cleaved (releasing isobutylene and CO₂ gas), the resulting highly polar piperidinium hydrochloride salt becomes completely insoluble in the DCM/dioxane matrix. This physical phase separation drives the equilibrium forward and provides a self-purifying mechanism ().

-

Dissolve Intermediate 2 in a minimal amount of Dichloromethane (DCM).

-

Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.

-

Stir the reaction mixture for 2 hours. Observe the evolution of gas (CO₂ and isobutylene) and the gradual precipitation of a white solid.

-

Once gas evolution ceases, add diethyl ether to fully crash out the product.

-

Isolate the product via vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to afford the final hydrochloride salt.

-

IPC & Validation: The protocol is visually self-validating; the cessation of effervescence and the formation of a dense white precipitate indicate completion. Final validation requires ¹H NMR (in D₂O) confirming the complete absence of the massive 9-proton singlet at ~1.4 ppm (Boc group).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley.[Link]

- US Patent 9,242,969 B2. (2016). Biaryl amide compounds as kinase inhibitors.

Using 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride as a chemical probe

This guide details the application of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride as a chemical probe scaffold. While often categorized as a building block, its specific electronic and structural properties make it a "Privileged Fragment Probe" in Fragment-Based Drug Discovery (FBDD) for GPCRs (specifically GPR119) and DNA repair enzymes (PARP). Additionally, the 2-fluoro substituent serves as a reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly synthesize custom fluorescent or biotinylated probes.

A Versatile Scaffold for GPCR & PARP Probe Development

Part 1: Executive Summary & Technical Profile

This compound is a bifunctional heterocyclic scaffold. It features a secondary amine (piperidine) capable of hydrogen bonding and salt formation, linked to an electron-deficient pyridine ring substituted with a fluorine atom.

Core Applications

-

Fragment-Based Drug Discovery (FBDD): Acts as a low-molecular-weight probe to interrogate binding pockets of GPR119 (metabolic targets) and PARP enzymes (oncology targets).

-

Probe Synthesis Precursor: The fluorine at the C2 position is highly activated for SNAr reactions, enabling the attachment of fluorophores or affinity tags without transition metal catalysis.

-

SAR Probing: Used to assess the electronic requirements of a binding pocket. The fluorine atom withdraws electrons, reducing the basicity of the pyridine nitrogen compared to the non-fluorinated analog, probing the necessity of H-bond acceptance.

Chemical Specifications

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 2256060-34-9 (Dihydrochloride) / 1909301-31-2 (Free base ref) |

| Molecular Formula | C₁₀H₁₃FN₂[1][2][3][4][5][6][7] · xHCl |

| Molecular Weight | 180.22 g/mol (Free base) |

| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol |

| Storage | -20°C, Desiccated (Hygroscopic) |

| Key Reactivity | SNAr Active at C2 position; Nucleophilic at Piperidine Nitrogen |

Part 2: Experimental Protocols

Protocol A: Synthesis of a Functionalized Probe via SNAr

Objective: To convert the scaffold into a targeted probe (e.g., for fluorescence polarization assays) by displacing the 2-Fluoro group with a primary amine-linked fluorophore. Note: The piperidine nitrogen must be protected (e.g., Boc) if the SNAr reaction is performed first, or the reaction can be directed if the nucleophile is distinct.

Materials:

-

Substrate: 2-Fluoro-4-(piperidin-4-yl)pyridine (N-Boc protected recommended for selectivity).

-

Nucleophile: 5-FAM-cadaverine (or any primary amine-linker-fluorophore).

-

Solvent: DMSO or NMP (Anhydrous).

-

Base: DIPEA (N,N-Diisopropylethylamine).[8]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the N-Boc protected scaffold in anhydrous DMSO (0.1 M concentration).

-

Addition: Add 1.2 eq of the amine-nucleophile (e.g., 5-FAM-cadaverine).

-

Activation: Add 3.0 eq of DIPEA.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours.

-

Work-up: Dilute with water and extract with EtOAc (if fluorophore allows) or purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

-

Deprotection: Treat with 4M HCl in Dioxane for 1 hour to remove the Boc group, yielding the final piperidine-active probe.

Protocol B: In Vitro GPR119 Fragment Screening (cAMP Assay)

Objective: To assess the intrinsic agonist activity of the fragment against GPR119, a target for Type 2 Diabetes.

Rationale: The 4-(piperidin-4-yl)pyridine motif is a "privileged structure" for GPR119. This fragment often serves as the "anchor" that binds to the receptor's orthosteric site.

Workflow:

-

Cell System: HEK293 cells stably expressing human GPR119.

-

Reagent: HTRF® cAMP detection kit (Cisbio) or equivalent.

-

Compound Preparation: Prepare a 100 mM stock of 2-Fluoro-4-(piperidin-4-yl)pyridine HCl in DMSO.

-

Dosing:

-

Plate cells (2,000 cells/well) in 384-well low-volume plates.

-

Add compound in a dose-response series (100 µM down to 1 nM).

-

Include IBMX (0.5 mM) to inhibit phosphodiesterase activity.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature.

-

Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents. Incubate 1 hour.

-

Analysis: Read FRET signal (665/620 nm ratio).

-

Expectation: As a fragment, this molecule may show low potency (µM range). High affinity is achieved by linking this scaffold to a lipid-mimetic tail.

-

Part 3: Mechanism & Visualization

Structural Logic: Why this Probe?

-

Piperidine Moiety: Mimics the sugar/phosphate backbone interaction in PARP or the basic amine interaction in GPCRs (Aspartate anchor).

-

Pyridine Ring: Acts as a pi-stacking element.

-

Fluorine (C2):

-

Metabolic Blocker: Prevents oxidative metabolism at the susceptible 2-position.

-

Electronic Tuner: Lowers pKa of the pyridine nitrogen (~2-3 units lower than unsubstituted pyridine), reducing non-specific binding.

-

Signaling Pathway (GPR119)

GPR119 activation by piperidine-pyridine scaffolds leads to elevated cAMP and insulin secretion.

Figure 1: Signal transduction pathway activated by GPR119 agonists containing the piperidine-pyridine scaffold.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Solubility in Assay Buffer | High crystallinity of HCl salt. | Pre-dissolve in 100% DMSO before diluting. Ensure final DMSO <1%. |

| No Reaction in SNAr | Nucleophile is too weak or temp too low. | Switch solvent to NMP; increase temp to 120°C; use microwave irradiation. |

| High Non-Specific Binding | Cationic nature of piperidine. | Include 0.1% BSA or CHAPS in the assay buffer to block sticky interactions. |

| Precipitation on Storage | Hygroscopic salt absorbing moisture. | Store under nitrogen/argon in a desiccator. Re-verify concentration by UV-Vis before use. |

References

-

Ritter, K. et al. (2009). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes.[2][3][12] Journal of Medicinal Chemistry. Link(Describes the piperidine-pyridine scaffold in GPR119 agonists).

-

Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[12][13] Expert Opinion on Therapeutic Patents. Link(Review of structural motifs including fluorinated pyridines).

-

BenchChem. (2025).[9][11] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Application Notes.Link(General protocol for SNAr on 2-fluoropyridines).

-

Wang, Y. et al. (2012). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor.[4] Journal of Medicinal Chemistry. Link(Highlights the structural relevance of piperidine-aryl motifs in PARP inhibition).

Sources

- 1. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. figshare.mq.edu.au [figshare.mq.edu.au]

- 9. benchchem.com [benchchem.com]

- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for reductive amination using piperidine derivatives

Application Note: Advanced Protocols for the Reductive Amination of Piperidine Derivatives

Executive Summary & Contextual Grounding

Piperidine derivatives are ubiquitous structural motifs in pharmaceutical chemistry. Recent analyses indicate that reductive amination accounts for approximately 25% of all C–N bond-forming reactions utilized in industrial drug synthesis[1]. As a Senior Application Scientist, I have observed that the successful functionalization of piperidines relies entirely on understanding the subtle mechanistic differences between primary and secondary amines. This application note provides a comprehensive, self-validating framework for the reductive amination of piperidine derivatives, moving beyond basic procedures to explain the chemical causality behind every operational choice.

Mechanistic Rationale: The Iminium Imperative

Unlike primary amines that condense with carbonyls to form neutral imines, piperidine is a secondary amine. The condensation of piperidine with an aldehyde or ketone yields a hemiaminal intermediate, which subsequently dehydrates to form a positively charged iminium ion [2][3].

This distinction dictates the entire synthetic strategy. Because the iminium ion is positively charged, it is significantly more electrophilic than the starting carbonyl compound. Therefore, the optimal reducing agent must be mild enough to ignore the neutral carbonyl, yet reactive enough to rapidly transfer a hydride to the highly electrophilic iminium species[3][4].

Mechanistic pathway of piperidine reductive amination via an iminium intermediate.

Reagent Selection & Quantitative Parameters

The choice of reducing agent is the primary determinant of yield and chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is established as the gold standard for this transformation[4][5]. The three electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, tempering its nucleophilicity and preventing the premature reduction of the starting aldehyde or ketone[4].

Table 1: Quantitative Comparison of Reducing Agents for Piperidine Amination

| Reducing Agent | Chemoselectivity Profile | Toxicity / Safety | Optimal Solvent & pH | Operational Causality |

| NaBH(OAc)₃ | High (Iminium > Carbonyl) | Low | DCE or THF (pH ~5) | Gold Standard. Acetoxy groups reduce hydride reactivity. Ideal for one-pot direct amination[4]. |

| NaBH₃CN | Moderate (pH dependent) | High (HCN gas risk) | MeOH (pH 6–8) | Useful for highly acidic conditions, but limited by severe toxicity and sluggishness with weak bases[3]. |

| NaBH₄ | Low (Reduces carbonyls) | Low | MeOH or EtOH (pH >7) | Requires a strict two-step (indirect) protocol. Used only when dialkylation or steric hindrance is severe[5]. |

Standardized Experimental Workflows

Standardized operational workflow for one-pot direct reductive amination.

Protocol A: Direct (One-Pot) Reductive Amination using NaBH(OAc)₃

Application: Standard protocol for unhindered aldehydes/ketones and piperidine derivatives.

-

Reactant Assembly: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add the carbonyl compound (1.0 equiv) and the piperidine derivative (1.05–1.20 equiv)[6].

-

Solvent Addition: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2–0.5 M. Causality: DCE is prioritized over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant provide superior reaction kinetics for NaBH(OAc)₃ without triggering competitive solvent-alkylation side reactions[4][5].

-

Acid Catalysis (Conditional): If the substrate is a ketone or a sterically hindered aldehyde, add glacial acetic acid (1.0–2.0 equiv). Causality: Ketones condense with secondary amines much slower than aldehydes. Acetic acid protonates the hemiaminal hydroxyl group, facilitating its departure as water and driving the equilibrium toward the highly reactive iminium ion[3].

-

Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4–1.5 equiv) portion-wise over 10 minutes. Causality: The portion-wise addition mitigates the exothermic nature of the hydride transfer, preventing thermal degradation of the iminium intermediate[6].

-

Maturation: Remove the ice bath and stir at room temperature for 2 to 24 hours, monitoring via LC-MS.

-